2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate is a complex organic compound with significant potential in various scientific fields. This compound is classified as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure includes multiple functional groups, which contribute to its reactivity and utility in chemical reactions.
The compound can be synthesized through specific chemical reactions involving readily available precursors, primarily 2-cyanoethyl acetate and 4-cyano-2-methoxybenzaldehyde. The synthesis typically requires controlled conditions to ensure high yield and purity.
This compound falls under the category of cyano compounds and is recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various biological pathways.
The primary method for synthesizing 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate involves a condensation reaction between 2-cyanoethyl acetate and 4-cyano-2-methoxybenzaldehyde.
The molecular formula of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate is with a molecular weight of approximately .
Property | Value |
---|---|
Molecular Formula | C16H14N2O4 |
Molecular Weight | 298.29 g/mol |
IUPAC Name | 2-cyanoethyl 2-[(4-cyano-2-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI | InChI=1S/C16H14N2O4/c1-11(19)14(16(20)22-7-3-6-17)9-13-5-4-12(10-18)8-15(13)21-2/h4-5,8-9H,3,7H2,1-2H3 |
InChI Key | RFJLQSVKIAMLCX-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(=CC1=C(C=C(C=C1)C#N)OC)C(=O)OCCC#N |
The compound can undergo various chemical transformations:
The outcomes of these reactions depend on the reagents and conditions used:
The mechanism of action for 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate involves its dual role as a nucleophile or electrophile based on reaction conditions. It can form covalent bonds with various molecular targets, leading to new product formation through complex pathways influenced by specific reagents.
While specific physical properties such as boiling point and melting point are not widely reported, some predicted values include:
Property | Value |
---|---|
Density | Approximately (predicted) |
Boiling Point | Approximately (predicted) |
The compound exhibits notable reactivity due to its functional groups, which facilitate various chemical reactions essential for synthetic applications.
The applications of 2-Cyanoethyl 2-(4-cyano-2-methoxybenzylidene)-3-oxobutanoate are diverse:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7